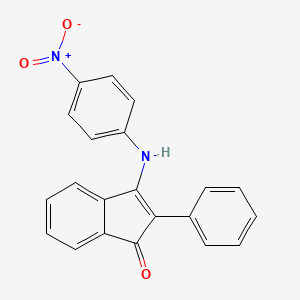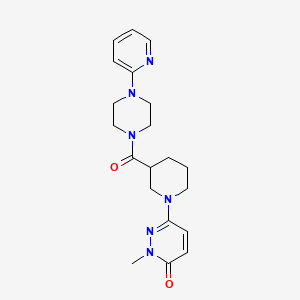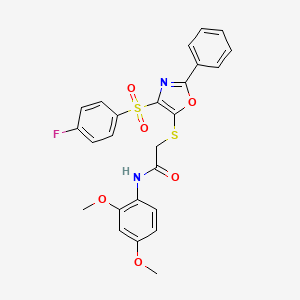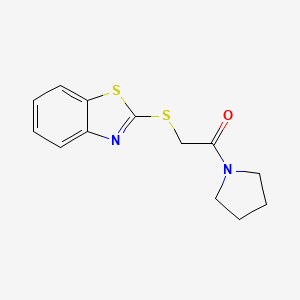
3-(4-nitroanilino)-2-fenil-1H-inden-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to a phenyl group and an indenone structure
Aplicaciones Científicas De Investigación
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and as a corrosion inhibitor.
Mecanismo De Acción
Target of Action
It’s known that nitroaniline derivatives, such as 4-nitroaniline, are used as intermediates in the production of dyes, pesticides, pharmaceutical products, explosives, and rubber . They can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
For instance, 4-nitroaniline can be reduced to form 4-phenylenediamine, which is less harmful . The reduction process involves the transfer of an electron from a reductant to the 4-nitroaniline molecule .
Biochemical Pathways
For example, 4-nitroaniline is known to be one of the most potent MetHb inducers, which can lead to methemoglobinemia .
Pharmacokinetics
Studies on similar compounds like 2-methoxy-4-nitroaniline suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . These properties can impact the compound’s bioavailability and its overall effect on the body.
Result of Action
For instance, 4-nitroaniline can lead to methemoglobinemia, liver damage, and other health issues .
Action Environment
The action of 3-[(4-nitrophenyl)amino]-2-phenyl-1H-inden-1-one can be influenced by various environmental factors. For example, the presence of reducing agents can facilitate the reduction of nitroaniline compounds . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other chemicals .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitroanilino)-2-phenyl-1H-inden-1-one typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
Formation of Indenone: The indenone structure is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling 4-nitroaniline with the synthesized indenone under basic conditions to form 3-(4-nitroanilino)-2-phenyl-1H-inden-1-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Reduction: 3-(4-aminoanilino)-2-phenyl-1H-inden-1-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Quinone derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-nitroaniline: A simpler analog with similar nitro and aniline functionalities.
2-phenyl-1H-inden-1-one: Lacks the nitroanilino group but shares the indenone structure.
3-nitroaniline: Another isomer with the nitro group in a different position.
Uniqueness
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one is unique due to its combination of the nitroanilino group with the indenone structure, which imparts distinct chemical reactivity and potential biological activity . This combination makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-(4-nitroanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)22-15-10-12-16(13-11-15)23(25)26/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXVFAPQGNOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)


![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2501437.png)
![tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2501438.png)
![2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2501441.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2501442.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)
![Ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2501447.png)
![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2501448.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)
![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2501454.png)
